molecular formula C15H15N3OS B13409029 Des-Methoxy Esomeprazole

Des-Methoxy Esomeprazole

Cat. No.: B13409029
M. Wt: 285.4 g/mol
InChI Key: YNRXQBPXUVQHBZ-UHFFFAOYSA-N
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Description

Des-Methoxy Esomeprazole is a derivative of Esomeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. Esomeprazole works by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells, thereby reducing gastric acid secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Des-Methoxy Esomeprazole involves the removal of the methoxy group from Esomeprazole. One common method is the asymmetric oxidation of prochiral sulfides using oxaziridinium salts. This method provides high enantioselectivity and yields the desired product with excellent purity .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes as Esomeprazole but includes additional steps to remove the methoxy group. The process involves the use of specific reagents and conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Des-Methoxy Esomeprazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .

Scientific Research Applications

Des-Methoxy Esomeprazole has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of proton pump inhibitors and their derivatives.

    Biology: The compound is studied for its effects on gastric acid secretion and its potential use in treating acid-related disorders.

    Medicine: Research focuses on its efficacy and safety profile compared to other proton pump inhibitors.

    Industry: It is used in the development of new pharmaceuticals and as a quality control reference.

Mechanism of Action

Des-Methoxy Esomeprazole exerts its effects by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to reduced gastric acidity. The compound binds covalently to the sulfhydryl groups of cysteines on the enzyme, resulting in irreversible inhibition .

Comparison with Similar Compounds

Uniqueness: Des-Methoxy Esomeprazole is unique due to the absence of the methoxy group, which may influence its pharmacokinetic and pharmacodynamic properties. This structural difference can affect its efficacy, safety profile, and interaction with other compounds .

Properties

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C15H15N3OS/c1-10-7-11(2)14(16-8-10)9-20(19)15-17-12-5-3-4-6-13(12)18-15/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

YNRXQBPXUVQHBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CS(=O)C2=NC3=CC=CC=C3N2)C

Origin of Product

United States

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